molecular formula C12H14O5 B13668212 5,6,7-Trimethoxychroman-2-one

5,6,7-Trimethoxychroman-2-one

Cat. No.: B13668212
M. Wt: 238.24 g/mol
InChI Key: QQXOPQCKMBCXGM-UHFFFAOYSA-N
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Description

5,6,7-Trimethoxychroman-2-one is a chemical compound belonging to the class of chromanones. Chromanones are oxygen-containing heterocyclic compounds that are structurally related to flavonoids. This compound is characterized by the presence of three methoxy groups attached to the chroman ring, specifically at the 5th, 6th, and 7th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethoxychroman-2-one typically involves the use of 1,2,3,5-tetramethoxybenzene as a starting material. The synthetic route includes several key steps:

    Acetylation: The starting material undergoes acetylation to introduce an acetyl group.

    Cyclization: The acetylated intermediate is then subjected to cyclization to form the chromanone structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethoxychroman-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Chromanol derivatives

    Substitution: Various substituted chromanones

Scientific Research Applications

5,6,7-Trimethoxychroman-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7-Trimethoxychroman-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7-Trimethoxychroman-4-one
  • 3-(3-Fluoro-4-Methoxybenzyl)-5,6,7-Trimethoxychroman-4-one

Uniqueness

5,6,7-Trimethoxychroman-2-one is unique due to its specific substitution pattern on the chroman ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising results in various biological assays, particularly in its antioxidant and anticancer activities .

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

5,6,7-trimethoxy-3,4-dihydrochromen-2-one

InChI

InChI=1S/C12H14O5/c1-14-9-6-8-7(4-5-10(13)17-8)11(15-2)12(9)16-3/h6H,4-5H2,1-3H3

InChI Key

QQXOPQCKMBCXGM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2CCC(=O)OC2=C1)OC)OC

Origin of Product

United States

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